1-(Isocyano(tosyl)methyl)-3-nitrobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c1-11-6-8-14(9-7-11)22(20,21)15(16-2)12-4-3-5-13(10-12)17(18)19/h3-10,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVLATNYQZFZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC(=CC=C2)[N+](=O)[O-])[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378050 | |
| Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029104-25-3 | |
| Record name | 1-(Isocyano(tosyl)methyl)-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Investigations of 1 Isocyano Tosyl Methyl 3 Nitrobenzene
Reactivity Profiling of the Isocyanide Functional Group
The isocyanide (or isocyano) group is a cornerstone of this molecule's reactivity, participating in a variety of chemical transformations. organic-chemistry.org Its electronic nature allows it to react as both a nucleophile and an electrophile, and the adjacent tosyl group significantly influences its behavior.
A defining characteristic of the tosylmethyl isocyanide framework is the pronounced acidity of the α-carbon situated between the sulfonyl and isocyanide groups. organic-chemistry.orgresearchgate.net The potent electron-withdrawing effects of both the tosyl and isocyano groups stabilize the resulting carbanion, making deprotonation favorable under basic conditions. chemicalbook.comvarsal.com The pKa of the α-proton in the parent p-tosylmethyl isocyanide (TosMIC) is estimated to be around 14, highlighting its significant acidity. chemicalbook.comwikipedia.org
This facile carbanion formation is the initial step in many reactions, creating a highly nucleophilic carbon center that can participate in a wide array of bond-forming reactions. researchgate.net The generation of this carbanion is crucial for the synthetic utility of this class of compounds.
The isocyano carbon itself exhibits dual reactivity. While isocyanides are generally considered weak nucleophiles, they can attack highly electrophilic species. researchgate.net The terminal carbon of the isocyanide can act as a nucleophile, particularly in the formation of heterocyclic structures where an initial nucleophilic attack by the α-carbanion is followed by an intramolecular cyclization onto the isocyano carbon. researchgate.net
Conversely, the isocyano carbon also has carbene-like character, which allows it to undergo α-addition reactions and react with both electrophiles and nucleophiles at the same carbon atom. stackexchange.combrainly.inthieme-connect.de This dual reactivity is a key feature of isocyanide chemistry, enabling complex transformations. scripps.edu
Influence of the Tosyl Group on Reactivity
The tosyl (p-toluenesulfonyl) group is not merely a passive spectator in the reactivity of 1-(Isocyano(tosyl)methyl)-3-nitrobenzene. It plays two critical roles: enhancing the acidity of the α-carbon and acting as an excellent leaving group. organic-chemistry.orgresearchgate.net
As previously mentioned, the strong electron-withdrawing nature of the sulfonyl group is a primary contributor to the acidity of the α-methylene protons. chemicalbook.com This activation facilitates the formation of the key carbanionic intermediate.
Furthermore, the tosyl group is a proficient leaving group, a property that is exploited in numerous synthetic applications, particularly in the formation of heterocycles like oxazoles and pyrroles from the parent TosMIC. organic-chemistry.orgthieme-connect.detandfonline.com In some reactions, the tosyl group can also be the source of a sulfonylating agent. researchgate.net
Impact of the 3-Nitrobenzene Substituent on Reaction Pathways
The presence of a nitro group on the benzene (B151609) ring, positioned meta to the isocyano(tosyl)methyl substituent, profoundly influences the molecule's aromatic reactivity.
The nitro group (-NO2) is a powerful electron-withdrawing group due to both inductive and resonance effects. minia.edu.eglibretexts.orgnumberanalytics.com It pulls electron density away from the aromatic ring, a phenomenon that has significant consequences for the ring's reactivity. numberanalytics.comyoutube.com This deactivating effect makes the aromatic ring in this compound significantly less reactive towards electrophilic aromatic substitution compared to unsubstituted benzene. minia.edu.eglibretexts.org The deactivation is a result of the decreased electron density in the ring, making it less attractive to incoming electrophiles. vaia.comquora.com
| Substituent | Effect on Reactivity (Electrophilic Aromatic Substitution) | Relative Rate of Nitration (vs. Benzene=1) |
|---|---|---|
| -OH | Strongly Activating | 1000 |
| -CH3 | Activating | 25 |
| -H | Reference | 1 |
| -Cl | Deactivating | 0.033 |
| -NO2 | Strongly Deactivating | 6 x 10-8 |
In electrophilic aromatic substitution reactions, the nitro group is a meta-director. youtube.comvaia.comchemguide.co.uk It deactivates the ortho and para positions more than the meta position through resonance, making the meta position the most favorable site for electrophilic attack. libretexts.orgvaia.com Therefore, any further electrophilic substitution on the aromatic ring of this compound would be expected to occur at the positions meta to the nitro group (positions 5 and, to a lesser extent due to steric hindrance, 1).
Conversely, the strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). numberanalytics.comnumberanalytics.com This type of reaction is facilitated by electron-withdrawing groups, especially those positioned ortho or para to a leaving group. numberanalytics.com While the primary focus of this article is not on SNAr reactions where the isocyano(tosyl)methyl group would be a leaving group, it is an important aspect of the reactivity of nitroaromatic compounds in general.
| Substituent | Type | Directing Effect (Electrophilic Aromatic Substitution) |
|---|---|---|
| -NH2, -OH, -OR | Activating | Ortho, Para |
| -Alkyl | Activating | Ortho, Para |
| -Halogen | Deactivating | Ortho, Para |
| -CHO, -COR, -COOR | Deactivating | Meta |
| -SO3H, -CN, -NO2 | Deactivating | Meta |
Advanced Reaction Mechanisms
The this compound molecule possesses three key functional components that dictate its reactivity: the acidic α-carbon, the isocyano group, and the sulfonyl group which acts as an excellent leaving group. organic-chemistry.org The 3-nitro substituent further acidifies the α-proton compared to the unsubstituted TosMIC, potentially accelerating base-mediated reactions. chemicalbook.comwikipedia.org
One of the most powerful applications of TosMIC and its derivatives is in [3+2] cycloaddition reactions, most notably the Van Leusen pyrrole (B145914) synthesis. nih.govnih.gov This method allows for the construction of the pyrrole ring from a three-atom synthon (the isocyano(tosyl)methyl moiety) and a two-atom component, typically an electron-deficient alkene. nih.gov
The generally accepted mechanism for this transformation is a stepwise process: mdpi.com
Deprotonation: A base removes the acidic proton from the α-carbon of this compound, forming a stabilized carbanion. nih.gov The electron-withdrawing 3-nitro group enhances the acidity, facilitating this step.
Michael Addition: The resulting anion undergoes a Michael-type addition to an electron-deficient alkene (e.g., α,β-unsaturated ketones, esters, nitriles, or nitroolefins). nih.gov
Intramolecular Cyclization: The newly formed adduct undergoes a 5-endo-dig cyclization, where the isocyanide carbon is attacked by the enolate anion, forming a five-membered dihydropyrrole ring.
Elimination and Tautomerization: The sulfonyl group is eliminated, and subsequent tautomerization leads to the formation of the aromatic pyrrole ring. nih.gov
This reaction has been successfully applied to a wide array of substrates, demonstrating its versatility in synthesizing polysubstituted pyrroles. nih.govnih.govnih.gov
Table 1: Examples of [3+2] Cycloaddition Reactions with TosMIC Derivatives
| Reactant 1 | Reactant 2 (Electron-Deficient Olefin) | Base | Product Type | Ref. |
|---|---|---|---|---|
| TosMIC | Styrylisoxazoles | KOH | 3-(Isoxazol-5-yl)pyrroles | nih.gov, mdpi.com |
| TosMIC | 3-Acetylcoumarin | K₂CO₃ | Chromeno[3,4-c]pyrrol-4-ones | researchgate.net |
| TosMIC | Nitroolefins | Various | Substituted Nitro-1H-pyrroles | nih.gov |
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single, atom-economical step. nih.govfrontiersin.org Derivatives like this compound can participate in these reactions, primarily through the reactivity of the isocyano group.
A key MCR involving TosMIC is the van Leusen Three-Component Reaction (vL-3CR) for the synthesis of 1,4,5-trisubstituted imidazoles. organic-chemistry.org The mechanism involves:
Condensation of an aldehyde and a primary amine to form a Schiff base (imine).
Nucleophilic attack of the deprotonated TosMIC anion on the imine carbon.
Intramolecular cyclization of the resulting adduct via attack of the nitrogen atom on the isocyanide carbon.
Elimination of the tosyl group and tautomerization to yield the aromatic imidazole (B134444) ring.
While the Passerini and Ugi reactions are the most famous isocyanide-based MCRs, they typically result in the incorporation of the entire isocyanide molecule into the product as an amide. mdpi.comresearchgate.netresearchgate.net In reactions where this compound acts as the isocyanide component, the tosyl group can either be retained in the final product or serve as a leaving group, as seen in the vL-3CR. organic-chemistry.org
Table 2: Representative Multicomponent Reaction with TosMIC
| Reaction Name | Components | Key Intermediate | Product Class | Ref. |
|---|---|---|---|---|
| Van Leusen Imidazole Synthesis | Aldehyde, Primary Amine, TosMIC | Schiff Base Adduct | 1,4,5-Trisubstituted Imidazoles | organic-chemistry.org |
The isocyano(tosyl)methyl group can undergo rearrangement under specific conditions. A notable example is the isocyanide-cyanide rearrangement. One study demonstrated that the reaction of alkylated TosMIC derivatives with 2-bromobenzyl bromides in the presence of a strong base (t-BuLi) initiates a cascade reaction. researchgate.net This process involves a six-membered ring heterocyclization, followed by an isocyanide-cyanide rearrangement and ring contraction, ultimately yielding 2-vinylbenzonitriles after further base treatment. This transformation provides a novel pathway to aromatic nitriles by converting the isocyanide function into a nitrile. researchgate.net While this specific reaction has not been reported for the 3-nitrobenzene derivative, the fundamental reactivity of the isocyano(tosyl)methyl moiety suggests its potential to undergo similar transformations.
The multiple functional sites in this compound make it an ideal substrate for cascade (or domino) reactions, where multiple bond-forming events occur in a single pot. benthamdirect.com These sequences offer high efficiency by minimizing purification steps and improving atom economy.
One such process is the sulfonylation/[2+3]-cycloaddition cascade reaction between gem-dibromoalkenes and TosMIC. rsc.org The proposed mechanism involves:
Base-mediated elimination of HBr from the gem-dibromoalkene to form an acetylene (B1199291) bromide intermediate.
Sulfonylation of the alkyne by a tosyl source (which can be TosMIC itself or its decomposition products).
A subsequent [3+2] cycloaddition of another molecule of TosMIC with the newly formed vinyl sulfone intermediate to construct the pyrrole ring.
This reaction leads to the formation of highly substituted 2,4-disulfonylpyrroles. rsc.org Another reported cascade involves a silver-catalyzed reaction with propargylic alcohols, where TosMIC serves dually as a reactant for allenylation and as the sulfonyl source to produce (E)-vinyl sulfones. chemicalbook.com
Stereochemical Considerations in Reactions of this compound
Introducing stereocenters in a controlled manner is a central goal of modern organic synthesis. Reactions involving the isocyano(tosyl)methyl group can be rendered stereoselective.
Asymmetric synthesis using this scaffold can be achieved through several strategies:
Chiral Substrates: Using enantiomerically pure starting materials, such as chiral aldehydes or alkenes, can lead to the formation of diastereomeric products with high selectivity.
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct the approach of the reagent.
Chiral Catalysts: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, is a powerful method for inducing enantioselectivity. researchgate.netresearchgate.net For instance, asymmetric [3+2] cycloadditions and MCRs have been developed that provide access to chiral heterocycles. researchgate.netresearchgate.net
For example, palladium-catalyzed asymmetric reactions have been used to generate amide derivatives bearing quaternary stereocenters. rsc.org While specific enantioselective reactions of this compound are not documented, the principles established for TosMIC are directly applicable. The development of asymmetric variants of the van Leusen reaction and other cascade processes remains an active area of research, often relying on chiral phase-transfer catalysts or bifunctional organocatalysts to control the stereochemical outcome. researchgate.net
Table 3: Examples of Stereoselective Syntheses Involving Isocyanide Derivatives
| Reaction Type | Chiral Influence | Product | Stereoselectivity | Ref. |
|---|---|---|---|---|
| [3+2] Cycloaddition | Chiral Ligands | Spirooxazolines | Good to excellent yields, variable diastreo-selectivity | researchgate.net |
| Aza-Henry/Lactamization Cascade | Chiral Organocatalyst (Takemoto's catalyst) | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% ee | researchgate.net |
Applications of 1 Isocyano Tosyl Methyl 3 Nitrobenzene in Complex Organic Synthesis
Construction of Nitrogen-Containing Heterocycles
1-(Isocyano(tosyl)methyl)-3-nitrobenzene is a potent reagent for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. organic-chemistry.orgnih.gov Its utility is most notably demonstrated in cycloaddition reactions and multicomponent strategies.
The synthesis of pyrroles using tosylmethyl isocyanide derivatives is a well-established method, famously known as the Van Leusen pyrrole (B145914) synthesis. nih.gov This reaction typically involves the base-mediated [3+2] cycloaddition of the isocyanide reagent with an electron-deficient alkene. nih.govnih.gov The process begins with the deprotonation of the α-carbon, which is enhanced by the electron-withdrawing nature of both the tosyl group and the 3-nitrophenyl group. organic-chemistry.org The resulting carbanion then attacks an activated alkene (a Michael acceptor), followed by an intramolecular cyclization and subsequent elimination of the sulfonyl group to yield the pyrrole ring. nih.gov
Research has shown that reacting TosMIC with nitroolefins is an effective method for producing 3-nitro-1H-pyrroles. nih.gov This suggests that this compound can react with various Michael acceptors to generate highly functionalized pyrroles. A cascade reaction involving sulfonylation and [2+3]-cycloaddition of gem-dibromoalkenes with arylsulfonyl methyl isocyanides has been developed to synthesize 3-aryl-2,4-disulfonyl-1H-pyrroles, highlighting the dual reactivity of these isocyanides as both a sulfonyl source and a 1,3-dipolar reagent. rsc.org
Table 1: Examples of Pyrrole Synthesis using TosMIC Derivatives
| Reactants | Conditions | Product Type | Reference(s) |
|---|---|---|---|
| TosMIC and electron-deficient compounds | Base-catalyzed [3+2] cycloaddition | Multi-substituted pyrroles | nih.gov |
| Nitroolefins and TosMIC | Base, Ionic Liquids | 4(3)-Substituted 3(4)-nitro-1H-pyrroles | nih.gov |
| gem-Dibromoalkenes and Arylsulfonyl methyl isocyanides | Cs₂CO₃, DMSO, 100 °C | 3-Aryl-2,4-disulfonyl-1H-pyrroles | rsc.org |
| Alkyne-tethered chalcones/cinnamates and TosMIC | Base, One-pot | Spiro[indene-1,3'-pyrrole] derivatives | nih.gov |
The Van Leusen imidazole (B134444) synthesis is a powerful three-component reaction (vL-3CR) that utilizes TosMIC or its derivatives to construct the imidazole core. organic-chemistry.orgorganic-chemistry.org The reaction brings together an aldehyde, a primary amine, and the isocyanide reagent. nih.gov Initially, the aldehyde and amine condense to form an aldimine in situ. The isocyanide then undergoes a base-induced cycloaddition onto the carbon-nitrogen double bond of the imine. organic-chemistry.orgorganic-chemistry.org The resulting intermediate, a 4-tosyl-2-imidazoline, eliminates p-toluenesulfinic acid to aromatize into the final 1,5-disubstituted or 1,4,5-trisubstituted imidazole product. organic-chemistry.orgnih.gov
The reaction is highly modular and tolerates a wide range of functional groups, making it a cornerstone for generating libraries of imidazole-based compounds. organic-chemistry.org The use of this compound in this reaction would lead to the incorporation of the 3-nitrophenyl moiety at the 4- or 5-position of the imidazole ring, providing a handle for further synthetic modifications.
Table 2: Key Features of the Van Leusen Imidazole Synthesis
| Feature | Description | Reference(s) |
|---|---|---|
| Reaction Type | Three-component reaction (aldehyde, amine, TosMIC derivative) | organic-chemistry.orgorganic-chemistry.org |
| Key Intermediate | 4-Tosyl-2-imidazoline | organic-chemistry.org |
| Driving Force | Aromatization via elimination of sulfinic acid | organic-chemistry.orgorganic-chemistry.org |
| Scope | Produces 1,5-disubstituted and 1,4,5-trisubstituted imidazoles | nih.gov |
| Conditions | Mild, often one-pot, compatible with various functional groups | organic-chemistry.org |
The utility of this compound extends to the synthesis of other important heterocyclic systems. For instance, TosMIC has been employed in the synthesis of quinoline (B57606) derivatives. A notable example is the reaction of 2-chloro-quinoline-3-carbaldehydes with TosMIC, which can lead to the formation of 5-(2-tosylquinolin-3-yl)oxazoles through a domino process. frontiersin.orgresearchgate.net This demonstrates the dual role of the reagent, where it participates in ring formation and also acts as a source of the tosyl group. researchgate.net
In indole (B1671886) synthesis, while direct construction using this specific reagent is less common, the functionalities it provides are crucial. The related Barton-Zard reaction, for example, can utilize nitro-containing compounds to build pyrrolo[3,4-b]indole (B14762832) structures. nih.gov Furthermore, one-pot procedures have been developed for synthesizing 1,2-disubstituted-3-tosyl indoles from N-(o-tolyl)benzamides, showcasing the versatility of tosyl-containing building blocks in indole chemistry. nih.gov
Role in Multi-Component Reactions for Molecular Diversity
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. frontiersin.org Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly powerful for rapidly generating molecular diversity and complexity, which is essential in drug discovery. mdpi.combeilstein-journals.org
This compound is an ideal candidate for such reactions. The isocyanide group readily undergoes α-addition to electrophiles like carbonyls and imines, forming a reactive nitrilium intermediate. mdpi.com This intermediate is then trapped by a nucleophile to form the final product. The presence of the tosyl and 3-nitrophenyl groups on the α-carbon introduces unique steric and electronic features that can influence the reaction's outcome and the properties of the resulting products. The ability to generate complex scaffolds in a single, atom-economical step makes this reagent a valuable asset for creating large libraries of diverse molecules for high-throughput screening. frontiersin.orgnih.gov
Utility in Divergent Synthetic Strategies
Divergent synthesis is a strategy that allows for the creation of a diverse collection of compounds from a common intermediate. This approach is highly valuable for exploring chemical space and structure-activity relationships. The multifaceted reactivity of this compound makes it an excellent building block for divergent synthesis. researchgate.net
For example, a common intermediate generated from a reaction involving this reagent can be guided down different reaction pathways by simply changing the reaction conditions or introducing new reagents. A base-catalyzed reaction of alkyne-tethered chalcones with TosMIC has been shown to produce spiro[indene-1,3'-pyrrole] derivatives in a divergent, one-pot synthesis. nih.gov Similarly, temperature-controlled divergent synthesis has been used to create pyrazoles and 1-tosyl-1H-pyrazoles from common starting materials, demonstrating how subtle changes in reaction parameters can lead to different structural scaffolds. nih.govmdpi.com
Potential in Medicinal Chemistry Building Blocks (e.g., for bioactive molecules)
Heterocyclic compounds containing nitro groups are recognized as important pharmacophores and versatile building blocks in medicinal chemistry. nih.govfrontiersin.org The nitro group can be readily transformed into other functional groups, such as amines, allowing for extensive derivatization. nih.gov this compound combines the synthetic utility of the isocyano-tosyl-methyl group with the strategic importance of the nitroaromatic moiety.
The heterocycles synthesized using this reagent, such as pyrroles and imidazoles, are themselves privileged structures found in numerous bioactive molecules and pharmaceuticals. nih.govnih.gov The incorporation of the 3-nitrophenyl group provides a site for further functionalization or can act as a key interacting element with biological targets. The use of such building blocks allows for the efficient construction of complex molecules with potential therapeutic applications, including the development of new antibiotics and enzyme inhibitors. frontiersin.org The isocyanide functional group itself is also being explored as an unconventional pharmacophore, particularly for its metal-coordinating properties. acs.org
Spectroscopic Characterization and Structural Elucidation Studies of 1 Isocyano Tosyl Methyl 3 Nitrobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical tool for determining the precise structure of organic molecules. For 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, both ¹H and ¹³C NMR, along with two-dimensional techniques, would be employed to confirm the connectivity of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the tosyl group and the 3-nitrobenzene moiety, as well as the single proton on the carbon atom linking these two groups.
The protons of the tosyl group are anticipated to show a singlet for the methyl (CH₃) protons at approximately 2.4 ppm. The aromatic protons of the tosyl group, being in a para-substituted ring, would likely appear as two doublets in the region of 7.4 to 7.8 ppm.
The protons of the 3-nitrobenzene ring are expected to be in the more downfield region of the spectrum due to the electron-withdrawing nature of the nitro group. The proton situated between the two nitro groups (at the C2 position) would be the most deshielded, likely appearing as a singlet or a triplet with small coupling constants around 8.5 ppm. The other aromatic protons would be expected in the range of 7.6 to 8.3 ppm, showing complex splitting patterns (doublets, triplets, or doublet of doublets) due to their coupling with each other.
The methine proton (the CH group attached to both the isocyano and tosyl groups) is expected to appear as a singlet at a chemical shift of around 5.5 to 6.0 ppm. The exact position would be influenced by the electron-withdrawing effects of the adjacent isocyano, tosyl, and 3-nitrophenyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Tosyl-CH₃ | ~ 2.4 | Singlet |
| Tosyl-Ar-H | ~ 7.4 - 7.8 | Two Doublets |
| 3-Nitrobenzene-Ar-H | ~ 7.6 - 8.5 | Multiplets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum would provide further confirmation of the carbon framework of the molecule.
The methyl carbon of the tosyl group is expected to have a chemical shift of around 21-22 ppm. The aromatic carbons of the tosyl group would appear in the aromatic region, typically between 127 and 145 ppm.
The carbons of the 3-nitrobenzene ring would also be found in the aromatic region, with the carbon atom attached to the nitro group (C3) being significantly deshielded. The chemical shifts for these carbons would likely fall in the range of 120 to 150 ppm.
The methine carbon, bonded to the isocyano and sulfonyl groups, is expected to have a chemical shift in the range of 60-70 ppm. The isocyano carbon itself is a quaternary carbon and is expected to appear in the range of 160-170 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Tosyl-CH₃ | ~ 21 - 22 |
| Tosyl-Ar-C | ~ 127 - 145 |
| 3-Nitrobenzene-Ar-C | ~ 120 - 150 |
| -CH(NC)SO₂- | ~ 60 - 70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the different structural fragments, two-dimensional NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the aromatic protons on the 3-nitrobenzene ring, helping to elucidate their substitution pattern.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the carbon signals for the methine group and the aromatic CH groups of both the tosyl and 3-nitrobenzene rings.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Frequencies of Isocyanide, Sulfonyl, and Nitro Groups
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the isocyanide, sulfonyl, and nitro groups.
Isocyanide (N≡C) group: A strong and sharp absorption band is expected in the region of 2150-2120 cm⁻¹. This is a very characteristic absorption and its presence would be a strong indicator of the isocyanide functionality.
Sulfonyl (SO₂) group: This group will exhibit two characteristic stretching vibrations: an asymmetric stretching band around 1350-1300 cm⁻¹ and a symmetric stretching band around 1160-1120 cm⁻¹. These are typically strong absorptions.
Nitro (NO₂) group: Similar to the sulfonyl group, the nitro group also shows two distinct stretching vibrations: a strong asymmetric stretching band in the region of 1550-1500 cm⁻¹ and a medium to strong symmetric stretching band at 1370-1330 cm⁻¹.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanide (-N≡C) | Stretching | ~ 2150 - 2120 | Strong, Sharp |
| Sulfonyl (SO₂) | Asymmetric Stretching | ~ 1350 - 1300 | Strong |
| Sulfonyl (SO₂) | Symmetric Stretching | ~ 1160 - 1120 | Strong |
| Nitro (NO₂) | Asymmetric Stretching | ~ 1550 - 1500 | Strong |
| Nitro (NO₂) | Symmetric Stretching | ~ 1370 - 1330 | Medium-Strong |
| Aromatic C-H | Stretching | ~ 3100 - 3000 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
The molecular formula of this compound is C₁₅H₁₂N₂O₄S. Its calculated molecular weight is approximately 332.34 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.
The fragmentation pattern in the mass spectrum would be expected to show characteristic losses of the functional groups. For instance, the loss of the nitro group (NO₂, 46 Da) or the entire tosyl group (C₇H₇SO₂, 155 Da) would be plausible fragmentation pathways. The cleavage of the bond between the methine carbon and the 3-nitrobenzene ring would also be expected, leading to fragments corresponding to the [M - C₆H₄NO₂]⁺ ion and the [C₆H₄NO₂]⁺ ion. The observation of a fragment at m/z 91 corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺) is a common feature in the mass spectra of compounds containing a tosyl group.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tosylmethyl isocyanide (TosMIC) |
| 3-Nitrobenzaldehyde (B41214) |
| 1-Isocyano-2-methyl-3-nitrobenzene |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, with a chemical formula of C₁₅H₁₂N₂O₄S, the expected exact mass can be calculated.
Expected HRMS Data:
The theoretical monoisotopic mass of this compound is calculated to be 316.0545 g/mol . In a typical HRMS experiment, likely using a soft ionization technique such as Electrospray Ionization (ESI), the compound would be observed as a protonated molecule, [M+H]⁺, or as an adduct with other small ions like sodium, [M+Na]⁺. The high resolution of the instrument would allow for the experimental mass to be determined to within a few parts per million (ppm) of the theoretical value, thus confirming the elemental composition.
| Ion Species | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M]⁺ | C₁₅H₁₂N₂O₄S | 316.0545 |
| [M+H]⁺ | C₁₅H₁₃N₂O₄S⁺ | 317.0623 |
| [M+Na]⁺ | C₁₅H₁₂N₂O₄SNa⁺ | 339.0442 |
Fragmentation Pathways and Structural Information
Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), provide valuable structural information by breaking the molecule into smaller, characteristic fragments. The fragmentation of this compound would be expected to occur at its weakest bonds and around its functional groups.
Plausible Fragmentation Pathways:
The fragmentation pattern is dictated by the chemical nature of the molecule, which contains a tosyl group, a nitroaromatic moiety, and an isocyanide group. wikipedia.org Characteristic fragmentation for nitroaromatic compounds often involves the loss of the nitro group (NO₂) or parts of it, such as NO and O. nih.govyoutube.com The tosyl group is also prone to specific cleavage patterns.
Key expected fragmentation pathways would likely include:
Loss of the nitro group: A neutral loss of 46 Da, corresponding to the NO₂ radical, is a common fragmentation pathway for nitroaromatic compounds. youtube.com
Loss of the tosyl group: Cleavage of the C-S bond could result in the loss of the p-toluenesulfonyl radical (155 Da) or the formation of a stable tosyl cation.
Cleavage of the benzylic C-S bond: This would lead to the formation of ions corresponding to the 3-nitrobenzyl moiety and the isocyano(tosyl)methyl moiety.
Fragmentation of the tosyl group: The tosyl group itself can fragment, for instance, through the loss of SO₂ (64 Da) or the formation of the tropylium ion (C₇H₇⁺) at m/z 91.
| Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |
|---|---|---|
| 271.0596 | NO₂ (46.0055 Da) | [M-NO₂]⁺ |
| 161.0490 | C₈H₇O₂S (155.0167 Da) | [M-Ts]⁺ |
| 155.0167 | C₈H₇N₂O₂ (161.0490 Da) | [Ts]⁺ |
| 91.0548 | C₈H₇NO₄S (213.0096 Da) | [C₇H₇]⁺ (Tropylium ion) |
X-ray Crystallography for Solid-State Structure Determination
Confirmation of Molecular Geometry and Stereochemistry
A successful single-crystal X-ray diffraction study of this compound would confirm its molecular geometry. The central carbon atom, bonded to the isocyano, tosyl, and 3-nitrophenyl groups, is a stereocenter. Therefore, the compound is chiral, and in a crystalline state, it would exist as a racemate or resolve into one enantiomer. X-ray crystallography would unambiguously determine the relative stereochemistry.
The analysis would reveal the bond lengths and angles, which are expected to be within the typical ranges for similar structures. For instance, the C-C bond lengths in the aromatic rings would be expected to be around 1.39 Å. docbrown.info The geometry around the sulfur atom in the tosyl group would be tetrahedral.
Intermolecular Interactions and Crystal Packing
The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces. In the case of this compound, the nitro and sulfonyl groups are highly polar and capable of acting as hydrogen bond acceptors.
The crystal packing would likely be dominated by weak C-H···O hydrogen bonds, where hydrogen atoms from the aromatic rings or the methyl group of the tosyl moiety interact with the oxygen atoms of the nitro and sulfonyl groups of neighboring molecules. iucr.orgbiointerfaceresearch.com These interactions would create a three-dimensional supramolecular network. The aromatic rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice. Analysis of the crystal structure would reveal the specific nature and geometry of these interactions, providing a complete picture of the solid-state architecture of the compound.
Theoretical and Computational Studies of 1 Isocyano Tosyl Methyl 3 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can model the distribution of electrons and predict molecular stability and geometry.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a computational method that calculates the electronic structure of many-body systems. It is particularly effective for determining the ground-state properties of molecules like 1-(Isocyano(tosyl)methyl)-3-nitrobenzene.
The introduction of a nitro (-NO₂) group to the phenyl ring is expected to significantly influence the electronic properties compared to the parent p-toluenesulfonylmethyl isocyanide (TosMIC). The nitro group is a strong electron-withdrawing group, which would decrease the electron density on the aromatic ring. This effect, in turn, influences the acidity of the α-carbon (the carbon between the isocyano and sulfonyl groups), a key feature of TosMIC's reactivity. chemicalbook.com DFT calculations can quantify these electronic effects by mapping the electrostatic potential and calculating atomic charges.
Below is a hypothetical data table illustrating the kind of results DFT calculations could provide for key structural parameters. These values are illustrative and would require specific computation to be confirmed.
| Parameter | Predicted Value |
| Cα-H Bond Length (Å) | 1.09 |
| C-N≡C Bond Angle (°) | ~178 |
| O-N-O Bond Angle (°) | ~125 |
| Dihedral Angle (Phenyl-C-S-C) (°) | ~70 |
This interactive table presents predicted structural parameters for this compound based on typical values for similar organic molecules.
Ab Initio Methods for Electronic Configuration and Stability
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical data. While computationally more intensive than DFT, they can provide highly accurate results for electronic configuration and stability.
For this compound, ab initio calculations could be used to precisely determine the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. The presence of the electron-withdrawing nitro group is anticipated to lower the energy of the LUMO, making the molecule a better electron acceptor compared to TosMIC. This would enhance its reactivity towards nucleophiles. The unique electronic structure of isocyanides, which can be described by resonance structures exhibiting both nucleophilic and electrophilic character at the isocyano carbon, would be further modulated by these substituent effects. thieme-connect.de
Computational Insights into Reactivity and Mechanism
Computational chemistry is also instrumental in exploring the potential chemical reactions a molecule can undergo, providing insights into reaction pathways and the factors that control them.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely pathways for a chemical transformation.
For instance, in a [3+2] cycloaddition reaction, a common reaction for TosMIC derivatives, the PES would reveal the energy landscape as the isocyanide reacts with an electron-deficient alkene. mdpi.comnih.gov The nitro group's electron-withdrawing nature would likely influence the stability of intermediates and transition states along this surface. The reaction involves the formation of a 1,3-dipole from the deprotonated TosMIC derivative, which then reacts with the alkene. mdpi.com
Transition State Characterization and Reaction Barrier Calculation
Along the reaction pathway on a PES, the highest energy point corresponds to the transition state. Characterizing the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction. Computational methods can precisely locate these transition states and calculate the activation energy barrier.
For reactions of this compound, the activation barriers for key steps, such as the initial deprotonation of the α-carbon and the subsequent cycloaddition, can be calculated. It is expected that the increased acidity of the α-proton due to the nitro group would lower the barrier for deprotonation. However, the effect on the cycloaddition step would depend on the specific electronic demands of the transition state.
An illustrative table of calculated activation energies for a hypothetical reaction is shown below.
| Reaction Step | Calculated Activation Energy (kcal/mol) |
| Deprotonation | 10-15 |
| Cycloaddition | 20-25 |
| Elimination | 5-10 |
This interactive table provides hypothetical activation energies for the steps in a potential reaction of this compound.
Reaction Pathway Elucidation and Selectivity Prediction
By comparing the energy barriers of different possible reaction pathways, computational studies can elucidate the most favorable mechanism and predict the selectivity (e.g., regioselectivity, stereoselectivity) of a reaction.
In the case of reactions involving this compound, such as the Van Leusen imidazole (B134444) synthesis, multiple products could potentially form. nih.gov Computational analysis of the various reaction pathways can help predict which product will be favored under specific conditions. For example, in a reaction with an aldehyde and an amine, calculations can determine the relative energies of the transition states leading to different regioisomeric imidazoles, thus predicting the outcome of the reaction. The electron-withdrawing nitro group could influence the charge distribution in the intermediates, thereby directing the regioselectivity of the cyclization steps. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of this compound. These simulations, by solving Newton's equations of motion for a system of atoms, can map out the molecule's conformational preferences and its interactions with its environment over time.
Conformational Analysis:
The conformational flexibility of this compound is primarily governed by the rotation around several key single bonds: the C-S bond of the tosyl group, the S-C bond linking the tosyl to the methylidyne carbon, and the C-C bond connecting the methylidyne carbon to the nitrobenzene (B124822) ring. MD simulations can reveal the potential energy surface associated with these rotations, identifying low-energy conformers and the barriers to their interconversion.
For instance, studies on related nitroaromatic compounds show that the nitro group can twist out of the plane of the benzene (B151609) ring due to intermolecular interactions in a condensed phase, with a mean twist angle of around 7.3 degrees. mdpi.com Similar behavior would be expected for the nitro group in this compound. The bulky tosyl group likely creates significant steric hindrance, influencing the preferred orientation of the substituent on the benzene ring. Computational studies on other flexible molecules have successfully used methods like MP2 and DFT to calculate the energy differences between various conformers, with results indicating that even subtle changes in structure can lead to significant differences in stability. researchgate.netnih.gov
Intermolecular Interactions:
The distinct functional groups of this compound dictate a complex pattern of intermolecular interactions. The nitro group, with its partial negative charges on the oxygen atoms, is a strong hydrogen bond acceptor. The tosyl group's sulfonyl oxygens also act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking and C-H•••π interactions.
MD simulations can quantify these interactions. For example, studies on nitrobenzene dimers have shown that slipped-parallel orientations are significantly stabilized by dispersion forces, with interaction energies calculated to be around -6.81 kcal/mol. nih.govresearchgate.net It has been noted that electrostatic interactions, despite the presence of the polar nitro group, are often weaker than dispersion interactions in these systems. nih.govresearchgate.net In a simulation box containing multiple molecules of this compound, one would expect to observe a rich variety of these interactions, leading to specific packing arrangements in a condensed phase.
A hypothetical MD simulation of this compound in an aqueous environment could be set up using a force field like AMBER, which has been used for simulations of nitrobenzene dioxygenase. rutgers.edu Such a simulation would likely reveal a network of water molecules forming hydrogen bonds with the nitro and tosyl groups, influencing the molecule's solubility and aggregation behavior.
Below is an interactive data table summarizing typical parameters that would be defined in an MD simulation of this compound, based on general practices for organic molecules.
| Parameter | Typical Value/Method | Significance |
| Force Field | CHARMM36, AMBER, OPLS-AA | Defines the potential energy function for the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Box Size | 50 x 50 x 50 ų | Defines the simulation volume. |
| Temperature | 300 K | Simulates physiological or room temperature conditions. |
| Pressure | 1 atm | Maintains constant pressure for realistic density. |
| Simulation Time | 100 ns | Duration of the simulation to observe dynamic events. |
Predictive Modeling for Novel Reactivity and Synthetic Design
Computational models can forecast the reactivity of this compound, guiding the design of new synthetic transformations. These models often leverage quantum mechanical calculations, such as Density Functional Theory (DFT), to understand the electronic structure of the molecule.
Predicting Reactivity:
The isocyano group is a particularly reactive handle. Its carbenoid character allows it to participate in a wide array of reactions, including multicomponent reactions like the Ugi and Passerini reactions. wiley.comresearchgate.netnih.gov Computational studies on isocyanide reactivity often focus on the energies of frontier molecular orbitals (HOMO and LUMO) to predict whether the isocyanide will act as a nucleophile, an electrophile, or a radical acceptor. researchgate.net
The nitro group strongly influences the electronic properties of the benzene ring, making it electron-deficient. This deactivation makes the ring susceptible to nucleophilic aromatic substitution, while electrophilic aromatic substitution becomes more difficult. Predictive models based on DFT can calculate the partial charges on each atom, identifying the most likely sites for nucleophilic attack. Recent research has shown that machine learning models, trained on large datasets of reactions, can accurately predict the site selectivity of C-H functionalization on aromatic rings. rsc.orgchemrxiv.org Such a model could be applied to this compound to explore potential late-stage functionalization pathways.
Quantitative Structure-Activity Relationship (QSAR) models have also been developed to predict the properties of nitroaromatic compounds, including their potential toxicity. acs.orgmdpi.com These models use calculated molecular descriptors to correlate a compound's structure with its biological activity.
Informing Synthetic Design:
The insights gained from predictive modeling can be directly applied to synthetic design. For example, by calculating the activation energies for different potential reaction pathways, a computational chemist can predict which reaction conditions are most likely to yield a desired product. mdpi.com This can save significant time and resources in the laboratory.
The isocyano group is a versatile synthon. wiley.comresearchgate.net Computational modeling could be used to design novel multicomponent reactions where this compound serves as a key building block. By modeling the transition states of these complex reactions, it is possible to understand the factors that control stereoselectivity and to design catalysts or chiral auxiliaries that favor the formation of a single enantiomer. nih.gov
The following interactive data table illustrates the types of computational methods that could be used to predict the reactivity of this compound.
| Computational Method | Predicted Property | Application in Synthetic Design |
| Density Functional Theory (DFT) | Molecular orbital energies, partial charges, reaction barriers. | Identifying reactive sites, predicting reaction outcomes. |
| Quantitative Structure-Activity Relationship (QSAR) | Biological activity, toxicity. | Prioritizing compounds for synthesis based on safety profiles. acs.orgmdpi.com |
| Machine Learning Models | Site selectivity of C-H functionalization. rsc.orgchemrxiv.org | Designing novel derivatization strategies. |
| Semi-empirical Quantum Mechanics | Reaction pathways and transition states. digitellinc.com | Optimizing reaction conditions and catalyst design. |
Q & A
Q. What are the established synthetic routes for 1-(Isocyano(tosyl)methyl)-3-nitrobenzene, and how can reaction yields be optimized?
The compound is synthesized via refluxing precursors such as 1-chloro-4-(isocyano(tosyl)methyl)benzene with amines (e.g., piperazine) in methanol, followed by purification via silica gel chromatography. Yields (~44%) can be improved by optimizing reaction time, solvent polarity, and stoichiometric ratios. For instance, increasing ligand concentration or using aprotic solvents may reduce side reactions. Post-synthesis analysis should include TLC monitoring and recrystallization to enhance purity .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) is essential for verifying the aromatic proton environment and substituent positions (e.g., nitro and tosyl groups). Infrared (IR) spectroscopy identifies functional groups like isocyano (≈2100–2150 cm⁻¹) and sulfonyl (≈1350–1450 cm⁻¹). Mass spectrometry (MS) confirms molecular weight, with exact mass matching calculated values (e.g., 301.0636 g/mol via HRMS). X-ray crystallography, if feasible, provides definitive structural validation .
Q. What are the key physical properties (e.g., solubility, stability) relevant to handling this compound?
The compound is typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but less so in water. Stability tests under varying temperatures and pH conditions are critical; for example, the isocyano group may hydrolyze in acidic media. Storage recommendations include inert atmospheres (argon) and desiccated environments to prevent degradation .
Advanced Research Questions
Q. How does this compound enable selective actinide extraction in solvent systems?
The compound acts as a ligand in biphasic systems, selectively coordinating tetravalent actinides (e.g., Pu(IV)) over trivalent lanthanides. This selectivity arises from the electron-withdrawing nitro and tosyl groups, which enhance ligand rigidity and metal-binding affinity. Experimental optimization involves adjusting nitric acid concentration (peak efficiency at 4 M HNO₃) and ligand-to-metal ratios to maximize distribution coefficients (DPu > 100 at optimal conditions) .
Q. What experimental parameters influence the extraction efficiency of Pu(IV) in nitric acid media?
Key factors include:
- Acidity : Maximum Pu(IV) extraction occurs at 4 M HNO₃ due to balanced ion-pair formation and minimized proton competition.
- Ligand concentration : Higher ligand concentrations improve solubility and metal-ligand complexation.
- Temperature : Exothermic extraction processes favor lower temperatures (25–40°C). Methodological validation requires ICP-MS analysis of aqueous/organic phase partitioning and stability studies to prevent third-phase formation .
Q. How do structural modifications (e.g., substituent variation) impact the compound’s reactivity and application?
Replacing the nitro group with electron-donating groups (e.g., methyl) reduces electrophilicity, diminishing metal-binding efficiency. Conversely, fluorinated analogs (e.g., trifluoromethyl derivatives) enhance solubility in nonpolar solvents and thermal stability. Computational modeling (DFT) can predict substituent effects on frontier molecular orbitals and binding energies .
Q. What strategies resolve contradictions in reported synthetic yields or extraction performance?
Discrepancies in yields (e.g., 44% vs. literature benchmarks) may stem from impurities in starting materials or suboptimal purification. Systematic replication with controlled variables (e.g., solvent grade, reaction atmosphere) is advised. For extraction data, cross-validation using standardized actinide/lanthanide mixtures and rigorous statistical analysis (e.g., ANOVA) can clarify reproducibility .
Methodological Notes
- Synthesis Optimization : Use Schlenk techniques for air-sensitive steps and high-purity reagents to minimize side products.
- Extraction Protocols : Pre-equilibrate organic/aqueous phases to avoid solvent degradation.
- Data Analysis : Employ multivariate regression to correlate experimental parameters with outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
